Beclomethasone valerate
Overview
Description
Beclomethasone valerate is a synthetic glucocorticoid ester . It is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It reduces the swelling, itching, and redness that can occur in these types of conditions . It is also used for scalp problems .
Molecular Structure Analysis
Beclomethasone valerate has a molecular formula of C27H37ClO6 . Its average mass is 493.032 Da and its monoisotopic mass is 492.227875 Da . It has 8 defined stereocentres .Chemical Reactions Analysis
The photodegradation of beclomethasone valerate is influenced by factors such as solvent dielectric constant, buffer concentration, ionic strength, formulation characteristics, and adjuvants . The degradation reactions follow first-order kinetics and result in the formation of three major photodegraded products .Physical And Chemical Properties Analysis
Beclomethasone valerate has a density of 1.3±0.1 g/cm3, a boiling point of 626.9±55.0 °C at 760 mmHg, and a flash point of 333.0±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
1. Dermatological Applications
Beclomethasone, as a synthetic 16α-methyl analogue of beclomethasone, has been used in dermatology for treating inflammatory dermatoses. Its effectiveness in conditions like atopic dermatitis, seborrhoeic dermatitis, scalp psoriasis, and psoriasis vulgaris has been established, demonstrating greater anti-inflammatory activity and a longer duration of action than some other glucocorticoids (Prakash & Benfield, 2012).
2. Pulmonary Delivery
Research has focused on micronizing beclomethasone-17,21-dipropionate for pulmonary delivery using processes like gas-antisolvent (GAS) and rapid expansion of supercritical solution (RESS). These methods aim to produce particles suitable for inhalation therapy, with adjustments in parameters leading to desirable particle sizes and morphologies for effective delivery (Bakhbakhi, Charpentier, & Rohani, 2006), (Charpentier, Jia, & Lucky, 2008).
3. Gastrointestinal Applications
Oral beclomethasone dipropionate has been used for treating acute gastrointestinal graft-versus-host disease post-allogeneic hematopoietic cell transplantation. Studies show its effectiveness in reducing the risk of treatment failure and mortality, highlighting its potential in controlling intestinal inflammatory processes (McDonald, 2007).
4. Anti-inflammatory and Immune Modulatory Effects
Beclomethasone esters have been studied for their effects on human T-lymphocyte cytokine production and osteoblast activity, demonstrating varied potencies in these cellular processes. These insights contribute to understanding the differential impacts of beclomethasone derivatives in immune modulation and inflammation control (Seeto et al., 2000).
5. Crystallography and Solvate Formation
Studies on the crystallography of beclomethasone dipropionate, especially its interaction with solvents like HFA-134a and ethanol, offer insights into its structural characteristics. These findings are crucial for developing effective pharmaceutical formulations for inhalation therapy (Harris, Carducci, & Myrdal, 2003), (Kuehl, Carducci, & Myrdal, 2003).
6. Ulcerative Colitis Treatment
Beclomethasone dipropionate has been evaluated for treating mild-to-moderate ulcerative colitis, demonstrating a potentially improved safety profile compared to conventional corticosteroids due to its gut-selective mechanism of action (Rizzello et al., 2018).
7. Nanoparticle Synthesis for Improved Bioavailability
Innovative processes have been developed to synthesize beclomethasone dipropionate nanoparticles, enhancing its dissolution rate and bioavailability for oral administration. These advancements in nanoparticle technology are crucial for improving the effectiveness of treatments for conditions like ulcerative colitis (Pu et al., 2017).
8. Pediatric Asthma Treatment
Research on the lung deposition and pharmacokinetics of beclomethasone dipropionate in children with chronic asthma contributes to a deeper understanding of its effectiveness and safety in pediatric asthma management (Agertoft, Laulund, Harrison, & Pedersen, 2003).
9. Graft-versus-Host Disease Management
Oral beclomethasone dipropionate (orBec®) has shown activity in treating gastrointestinal acute graft-versus-host disease, emphasizing its role in reducing the need for systemic immunosuppressants and potentially enhancing survival outcomes (Hockenbery, 2007).
Safety And Hazards
Beclomethasone valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBACPSHBXABHX-SUYDQAKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967055 | |
Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone valerate | |
CAS RN |
52619-18-8 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52619-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beclomethasone valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETHASONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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